molecular formula C12H10N2O2 B2840537 4-hydroxy-N-(pyridin-3-yl)benzamide CAS No. 852980-64-4

4-hydroxy-N-(pyridin-3-yl)benzamide

Cat. No. B2840537
CAS RN: 852980-64-4
M. Wt: 214.224
InChI Key: GWJCQSOGHIMWCI-UHFFFAOYSA-N
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Description

“4-hydroxy-N-(pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as sulfanilides . It has been found in various studies related to the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives has been reported in several studies. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides .


Molecular Structure Analysis

The molecular structure of “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives has been confirmed by 1H and 13C NMR and mass spectral data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Scientific Research Applications

Synthesis Process Improvement

4-Hydroxy-N-(pyridin-3-yl)benzamide, a compound synthesized from salicylic acid and aminopyridine, can be synthesized with an improved process. The research by Dian (2010) discusses an improved synthesis method for a related compound, 2-Hydroxy-N-(pyridin-4-yl)benzamide, under the catalytic action of triethylamine, yielding high product yields with mild and easily controllable process conditions (Dian, 2010).

Selective Inhibition in Enzymatic Activity

Zimmer et al. (2011) explored the potential of N-(Pyridin-3-yl)benzamides, a class to which 4-hydroxy-N-(pyridin-3-yl)benzamide belongs, as selective inhibitors of human aldosterone synthase (CYP11B2). They synthesized a series of these compounds, which showed high selectivity as CYP11B2 inhibitors in vitro (Zimmer et al., 2011).

Metabolism in Clinical Applications

Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor with a structural similarity to 4-hydroxy-N-(pyridin-3-yl)benzamide, in chronic myelogenous leukemia patients. They identified various metabolites and the main metabolic pathways of Flumatinib, which could provide insights into the metabolism of related compounds (Gong et al., 2010).

Luminescent Properties and Multi-Stimuli Response

Research by Srivastava et al. (2017) on pyridyl substituted benzamides showed these compounds have luminescent properties in solution and solid state. They also displayed multi-stimuli-responsive properties, important in the development of responsive materials and sensors (Srivastava et al., 2017).

Antibacterial Activity

Mobinikhaledi et al. (2006) synthesized N-(3-Hydroxy-2-pyridyl)benzamides and tested their antibacterial activity, demonstrating effectiveness against various bacteria. Such research underscores the potential of benzamide derivatives in antibacterial applications (Mobinikhaledi et al., 2006).

Anticancer Activity

A study by Mohan et al. (2021) on N-(Pyridin-3-yl)benzamide derivatives revealed moderate to good anticancer activity against several human cancer cell lines, suggesting potential therapeutic applications in oncology (Mohan et al., 2021).

Safety And Hazards

The safety data sheet for benzamide, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The future directions for “4-hydroxy-N-(pyridin-3-yl)benzamide” and its derivatives could involve further development and evaluation of their anti-tubercular activity . Additionally, the ligand N-(pyridin-4-yl)benzamide was utilized to facilitate spin-crossover (SCO) cooperativity via both hydrogen bonding from the amide functional group and aromatic contacts via the aromatic rings, indicating potential applications in the field of spin-crossover materials .

properties

IUPAC Name

4-hydroxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c15-11-5-3-9(4-6-11)12(16)14-10-2-1-7-13-8-10/h1-8,15H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJCQSOGHIMWCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(pyridin-3-yl)benzamide

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